17alpha-Hydroxyyohimban-16alpha-carboxylic acid ethyl ester
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Overview
Description
17alpha-Hydroxyyohimban-16alpha-carboxylic acid ethyl ester is a synthetic derivative of yohimbine, an indole alkaloid found in the bark of the Pausinystalia yohimbe tree. This compound is known for its pharmacological properties, particularly its alpha-2-adrenergic blocking activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17alpha-Hydroxyyohimban-16alpha-carboxylic acid ethyl ester typically involves the esterification of 17alpha-Hydroxyyohimban-16alpha-carboxylic acid. The reaction conditions often include the use of an alcohol (in this case, ethanol) and an acid catalyst to facilitate the esterification process .
Industrial Production Methods
This may involve continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
17alpha-Hydroxyyohimban-16alpha-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: This reaction can reduce the ester group to an alcohol.
Substitution: This reaction can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and strong bases.
Major Products
Oxidation: Formation of 17alpha-Hydroxyyohimban-16alpha-carboxylic acid.
Reduction: Formation of 17alpha-Hydroxyyohimban-16alpha-carboxylic acid alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
17alpha-Hydroxyyohimban-16alpha-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on alpha-2-adrenergic receptors.
Medicine: Investigated for potential therapeutic uses, including treatment of erectile dysfunction and other conditions.
Industry: Utilized in the development of new pharmacological agents.
Mechanism of Action
The compound exerts its effects primarily through alpha-2-adrenergic receptor antagonism. By blocking these receptors, it can increase the release of norepinephrine and enhance sympathetic nervous system activity. This mechanism is particularly relevant in its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Yohimbine: The parent compound, known for its alpha-2-adrenergic blocking activity.
17alpha-Hydroxyyohimban-16alpha-carboxylic acid methyl ester: Another ester derivative with similar pharmacological properties.
Uniqueness
17alpha-Hydroxyyohimban-16alpha-carboxylic acid ethyl ester is unique due to its specific ester group, which can influence its pharmacokinetics and pharmacodynamics. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H28N2O3 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
ethyl 18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C22H28N2O3/c1-2-27-22(26)20-16-11-18-21-15(14-5-3-4-6-17(14)23-21)9-10-24(18)12-13(16)7-8-19(20)25/h3-6,13,16,18-20,23,25H,2,7-12H2,1H3 |
InChI Key |
ZYVPSCRTENVKPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O |
Origin of Product |
United States |
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